N-Desmethyldanofloxacin

Catalog No.
S648897
CAS No.
108461-04-7
M.F
C18H18FN3O3
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyldanofloxacin

CAS Number

108461-04-7

Product Name

N-Desmethyldanofloxacin

IUPAC Name

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1

InChI Key

LHZDPJRHQVYKPA-ONGXEEELSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O

Synonyms

1-Cyclopropyl-7-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4C[NH2+]5)F)C(=O)[O-]

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4C[NH2+]5)F)C(=O)[O-]

Veterinary Pharmacology

Antibacterial Activity

Dairy Starter Cultures

Residue Analysis in Bovine Milk

Environmental Impact

Soil Metabolism

N-Desmethyldanofloxacin is the primary metabolite of danofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. Danofloxacin is particularly effective against respiratory diseases in livestock, including cattle, swine, and chickens. The chemical structure of N-desmethyldanofloxacin is similar to that of danofloxacin but lacks a methyl group at the nitrogen atom in the piperazine ring. This compound is characterized by its white to off-white crystalline powder form and has a molecular formula of C₁₈H₁₉FN₃O₃, with a molecular weight of approximately 357.39 g/mol .

  • Research on the mechanism of action of N-Desmethyldanofloxacin itself is limited. However, danofloxacin works by inhibiting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. It's possible N-Desmethyldanofloxacin might retain some of this antibacterial activity, but more research is needed [].
  • Data specific to N-Desmethyldanofloxacin is limited. However, danofloxacin can have side effects like gastrointestinal upset and potential cartilage damage in young animals. Further research is needed to determine if N-Desmethyldanofloxacin shares these risks.
Typical of fluoroquinolones, including:

  • Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the formation of less active metabolites.
  • Oxidation: N-desmethyldanofloxacin can be oxidized under certain conditions, which may affect its biological activity.
  • Conjugation: It can undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion from the body.

These reactions are crucial for understanding the pharmacokinetics and metabolism of N-desmethyldanofloxacin in biological systems.

N-Desmethyldanofloxacin retains significant antimicrobial activity, exhibiting effectiveness against a range of Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Studies indicate that N-desmethyldanofloxacin has similar toxicity profiles to danofloxacin, making it an important compound in assessing the safety and efficacy of fluoroquinolone treatments in veterinary medicine .

The synthesis of N-desmethyldanofloxacin typically involves:

  • Starting Material: Danofloxacin as the precursor.
  • Demethylation Reaction: Using reagents such as boron tribromide or lithium aluminum hydride to selectively remove the methyl group from danofloxacin.
  • Purification: The product is purified through crystallization or chromatographic techniques to obtain pure N-desmethyldanofloxacin.

This process allows for the production of N-desmethyldanofloxacin for research and potential therapeutic applications.

N-Desmethyldanofloxacin is primarily used in:

  • Veterinary Medicine: As an active metabolite contributing to the therapeutic effects of danofloxacin in treating bacterial infections in livestock.
  • Pharmacokinetic Studies: To understand drug metabolism and excretion patterns in animals treated with danofloxacin.
  • Analytical Chemistry: As a reference compound in assays aimed at quantifying danofloxacin levels in biological samples .

N-Desmethyldanofloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
DanofloxacinParent compoundStronger antibacterial activity
EnrofloxacinSimilar core structureBroader spectrum against Gram-positive bacteria
CiprofloxacinSimilar core structureWidely used human antibiotic
NorfloxacinSimilar core structureLess potent than N-desmethyldanofloxacin
OfloxacinSimilar core structureEffective against pseudomonas infections
SarafloxacinSimilar core structureLower resistance development

N-Desmethyldanofloxacin's unique position as a metabolite allows it to provide insights into drug efficacy and safety while maintaining significant biological activity comparable to its parent compound, danofloxacin .

XLogP3

-0.8

Dates

Modify: 2023-08-15

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